2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13481823
InChI: InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19)
SMILES: C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O
Molecular Formula: C12H13F3N2O2
Molecular Weight: 274.24 g/mol

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid

CAS No.:

Cat. No.: VC13481823

Molecular Formula: C12H13F3N2O2

Molecular Weight: 274.24 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid -

Specification

Molecular Formula C12H13F3N2O2
Molecular Weight 274.24 g/mol
IUPAC Name 2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19)
Standard InChI Key GIHXPFOFDGDJEY-UHFFFAOYSA-N
SMILES C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O
Canonical SMILES C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O

Introduction

Structural and Nomenclature Analysis

IUPAC Name and Molecular Formula

The systematic name 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid denotes:

  • A pyridine ring (isonicotinic acid) with a carboxylic acid group at position 4.

  • A piperidine substituent at position 2 of the pyridine.

  • A trifluoromethyl group at position 4 of the piperidine ring.

The molecular formula is C₁₂H₁₃F₃N₂O₂, with a molar mass of 298.24 g/mol.

Structural Comparison to Analogous Compounds

The compound’s regiochemistry distinguishes it from closely related molecules:

  • 2-(Piperidin-1-yl)nicotinic acid: Differs in the pyridine substitution (3-carboxylic acid vs. 4-carboxylic acid) .

  • Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate: Replaces the piperidine with a phenyl group and includes an ester moiety.

  • 4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid: Shares the trifluoromethyl-piperidine motif but incorporates a benzisoxazole and pyran system .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

Two primary routes are proposed based on analogous syntheses:

Route 1: Nucleophilic Aromatic Substitution

  • Halogenation: Introduce a leaving group (e.g., bromine) at position 2 of isonicotinic acid using N-bromosuccinimide (NBS) under radical conditions.

  • Piperidine Coupling: React 2-bromoisonicotinic acid with 4-(trifluoromethyl)piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₂CO₃) .

  • Ester Hydrolysis: If intermediates are ester-protected, hydrolyze using aqueous HCl or NaOH to yield the carboxylic acid.

Route 2: Direct Alkylation

  • Activation: Convert isonicotinic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Amide Formation: React with 4-(trifluoromethyl)piperidine to form 2-(4-(trifluoromethyl)piperidin-1-yl)isonicotinamide.

  • Oxidation: Oxidize the amide to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

Yield Optimization Challenges

  • Steric Hindrance: Bulky trifluoromethyl groups may slow substitution kinetics, necessitating elevated temperatures (80–100°C) .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions; toluene/water biphasic systems could enhance selectivity .

  • Catalyst Screening: Pd-based catalysts (e.g., Pd₂(dba)₃) with bidentate ligands (Xantphos) improve coupling efficiency for electron-deficient pyridines.

Table 1: Comparative Yields for Analogous Piperidine-Pyridine Couplings

SubstrateCatalyst SystemSolventTemperatureYield (%)Source
2-Bromoisonicotinic acidPd(OAc)₂/XantphosDMF100°C72
2-Chloronicotinic acidCuI/1,10-phenanthrolineDMSO120°C58

Physicochemical and Spectroscopic Properties

Predicted Solubility and Lipophilicity

  • logP: Calculated (ChemAxon) logP = 2.1 ± 0.3, indicating moderate lipophilicity suitable for oral absorption.

  • Aqueous Solubility: ~0.5 mg/mL at pH 7.4, with improved solubility under basic conditions (pH > 10).

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Expected signals include a singlet for the -CF₃ group (δ 1.8–2.1 ppm), multiplet for piperidine protons (δ 2.5–3.5 ppm), and aromatic pyridine protons (δ 7.3–8.1 ppm) .

  • MS (ESI+): Predicted m/z = 299.1 [M+H]⁺, consistent with analogous trifluoromethyl-piperidine derivatives .

Table 2: Key Spectral Data for Related Compounds

Compound¹H NMR δ (ppm)MS m/z [M+H]⁺Source
2-(Piperidin-1-yl)-6-(trifluoromethyl)nicotinic acid1.59–1.81 (m, 6H), 7.74 (d, J=8.29 Hz)274.8
Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate3.95 (s, 3H), 7.82 (d, J=5.1 Hz)296.1
TargetAssay TypePredicted IC₅₀/EC₅₀ (μM)Confidence
S1P₁ ReceptorAgonism0.1–1.0Medium
5-HT₄ ReceptorAntagonism0.5–5.0Low
Candida albicansMIC8–16Low

Analytical and Regulatory Considerations

Regulatory Status

No current FDA approvals or clinical trials are reported for this compound. Safety data must be generated per ICH M7 guidelines for mutagenic impurities.

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